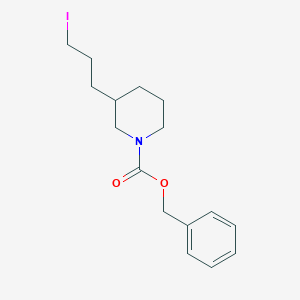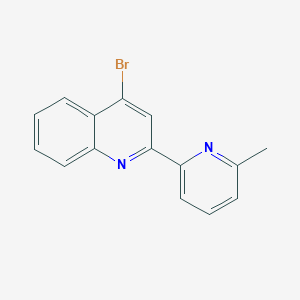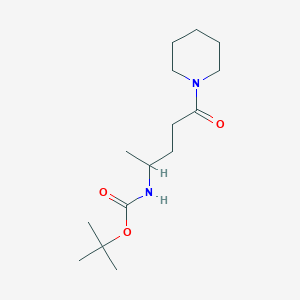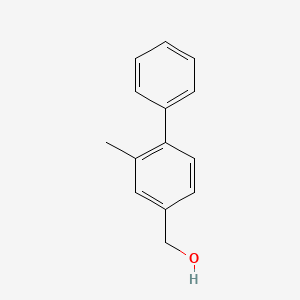
(3-Methyl-4-phenylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methyl-4-phenylphenyl)methanol is an organic compound with the molecular formula C14H14O It is a derivative of biphenyl, where a methyl group and a hydroxymethyl group are substituted at the 3rd and 4th positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4-phenylphenyl)methanol typically involves the following steps:
Suzuki Coupling Reaction: This reaction involves the coupling of 3-bromo-2-methylbenzoic acid with phenylboronic acid or phenylborate in the presence of a palladium catalyst and a base.
Reduction Reaction: The resulting 3-phenyl-2-methylbenzoic acid is then reduced using reducing agents such as borane or lithium aluminium hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methyl-4-phenylphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require catalysts such as sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3-methyl-4-phenylbenzaldehyde or 3-methyl-4-phenylbenzoic acid.
Reduction: Formation of 3-methyl-4-phenylphenylmethane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
(3-Methyl-4-phenylphenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including potential drugs for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Methyl-4-phenylphenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The aromatic rings can engage in π-π interactions, further modulating the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-biphenylmethanol: Similar structure but with the methyl and hydroxymethyl groups at different positions.
3-Methyl-4-phenylbenzaldehyde: Oxidized form of (3-Methyl-4-phenylphenyl)methanol.
3-Methyl-4-phenylbenzoic acid: Further oxidized form of this compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and pharmaceuticals.
Propiedades
Fórmula molecular |
C14H14O |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
(3-methyl-4-phenylphenyl)methanol |
InChI |
InChI=1S/C14H14O/c1-11-9-12(10-15)7-8-14(11)13-5-3-2-4-6-13/h2-9,15H,10H2,1H3 |
Clave InChI |
UERRTPCPQUHWIZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)CO)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


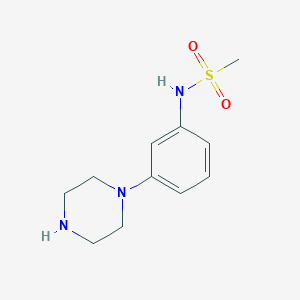
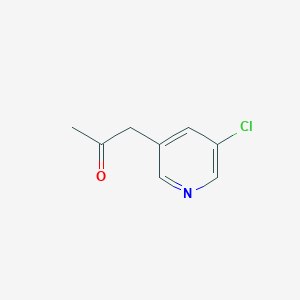
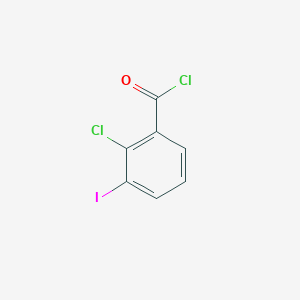
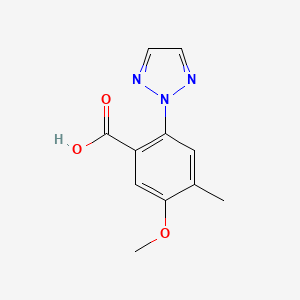
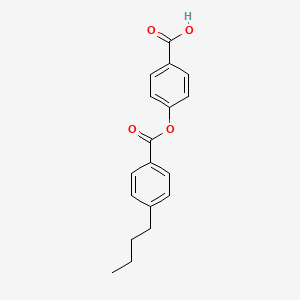
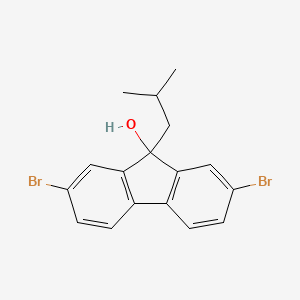
![8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine](/img/structure/B13878376.png)
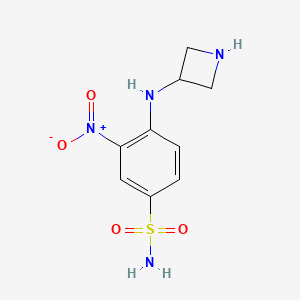
![3-(Difluoromethoxy)-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline](/img/structure/B13878386.png)
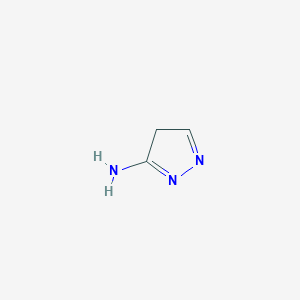
![Carbamic acid, N-[4-(formylamino)phenyl]-, methyl ester](/img/structure/B13878394.png)
